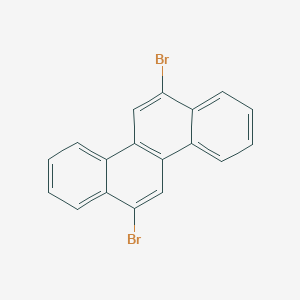

6,12-Dibromochrysene

Description

Properties

IUPAC Name |

6,12-dibromochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULVBMDEPWAFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391063 | |

| Record name | 6,12-dibromochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131222-99-6 | |

| Record name | 6,12-dibromochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,12-DIBROMOCHRYSENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,12-Dibromochrysene CAS number and properties

CAS Number: 131222-99-6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 6,12-Dibromochrysene. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a chrysene core with two bromine substituents. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₀Br₂ | [1][2] |

| Molecular Weight | 386.09 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 284 °C | [3] |

| Boiling Point | 526.8 ± 23.0 °C (Predicted) | [3] |

| Density | 1.722 g/cm³ | [3] |

| Solubility | Information not readily available. | |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of chrysene.

Experimental Protocol

Materials:

-

Chrysene

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Toluene (for recrystallization)

Procedure:

-

To a solution of chrysene in carbon tetrachloride, bromine is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete bromination.

-

Upon cooling, the crude this compound precipitates out of the solution.

-

The precipitate is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as toluene, to yield the final product.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Spectroscopic Characterization

Applications

Organic Light-Emitting Diodes (OLEDs)

Chrysene derivatives are of interest in the field of organic electronics due to their inherent photophysical properties. While this compound is classified as an OLED intermediate, specific details regarding its role as a host material, dopant, or in charge transport layers, as well as its performance metrics in OLED devices, are not extensively documented in the available literature. The general mechanism for OLEDs involves the injection of charge carriers (electrons and holes) from the electrodes, which then recombine in the emissive layer to produce light.

The following diagram illustrates a simplified structure of a generic OLED device where a chrysene derivative could potentially be used in the emissive layer.

Drug Development and Biological Activity

There is limited publicly available information regarding the biological activity and potential applications of this compound in drug development. While some studies have explored the anticancer properties of other 6,12-disubstituted chrysene derivatives[4][5], specific cytotoxic or other biological data for the dibromo- variant could not be retrieved from the surveyed literature. Therefore, no signaling pathways or detailed experimental protocols related to its biological effects can be provided at this time.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life[6]. Standard laboratory safety precautions should be taken when handling this compound.

References

- 1. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C18H10Br2 | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,12-Dibromochrysene for Researchers and Drug Development Professionals

An overview of the physical, chemical, and synthetic properties of 6,12-dibromochrysene, a key intermediate in the development of advanced organic electronic materials.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene core functionalized with two bromine atoms at the 6 and 12 positions. This symmetrical substitution makes it a valuable and versatile building block in organic synthesis, particularly for the development of materials for organic light-emitting diodes (OLEDs). The bromine atoms serve as reactive sites for various cross-coupling reactions, allowing for the extension of the π-conjugated system and the introduction of a wide range of functional groups to tune the material's optoelectronic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and its applications in organic electronics.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 131222-99-6 | [1][2] |

| Molecular Formula | C₁₈H₁₀Br₂ | [1] |

| Molecular Weight | 386.09 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 284 °C | [3] |

| Boiling Point (Predicted) | 526.8 ± 23.0 °C | [3] |

| Density (Predicted) | 1.722 g/cm³ | [2] |

Table 2: Computed Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H | [1] |

| InChIKey | RULVBMDEPWAFIN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br | [1] |

| XLogP3 | 7.1 | [1] |

Solubility

As a polycyclic aromatic hydrocarbon, this compound is generally lipophilic and insoluble in water.[4] Its solubility in organic solvents is expected to be low but can be enhanced in solvents like hot toluene or carbon tetrachloride, which are used in its synthesis and purification.[3][4]

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct bromination of chrysene.

Reaction Scheme:

Caption: Synthesis of this compound from Chrysene.

Experimental Protocol:

-

Materials:

-

Chrysene (or 2-benzophenanthrene)

-

Bromine

-

Carbon tetrachloride (solvent)

-

Toluene (recrystallization solvent)

-

-

Procedure:

-

In a three-necked flask, dissolve 15.16 g (66.4 mmol) of chrysene in 350 mL of carbon tetrachloride.[4][5]

-

While stirring the mixture at room temperature, slowly add 21 g (131 mmol) of bromine dropwise over a period of 100 minutes.[4][5]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[4][5]

-

Cool the reaction solution to room temperature.

-

Recrystallize the crude product from toluene to obtain pure this compound as white crystals. A yield of 76.1% has been reported for this procedure.[3]

-

Derivatization for OLED Applications: Synthesis of TPE-C-TP

This compound is a key precursor for synthesizing advanced materials for OLEDs. An example is the synthesis of 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP), a blue-emitting material.[6] This synthesis involves a sequential Suzuki cross-coupling reaction.

Reaction Workflow:

Caption: Synthetic workflow for TPE-C-TP from this compound.

Experimental Protocol for the Synthesis of 6-bromo-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (Intermediate 7): [6]

-

Materials:

-

This compound (2 g, 5.1 mmol)

-

4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane (2.85 g, 6.2 mmol)

-

Potassium carbonate (2.5 g, 18 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.3 g, 0.26 mmol)

-

Anhydrous o-xylene (200 mL)

-

Distilled water (40 mL)

-

-

Procedure:

-

In a 500 mL round-bottom flask, combine all the solid reagents.

-

Add the o-xylene and distilled water.

-

Stir the mixture and heat to 110 °C for 20 hours under a nitrogen atmosphere.

-

After cooling, proceed with standard workup and purification to isolate the product.

-

Experimental Protocol for the Synthesis of TPE-C-TP: [6]

-

Materials:

-

Intermediate 7 (1.3 g, 2 mmol)

-

[1,1′:3′,1″-terphenyl]-5′-ylboronic acid (0.62 g, 2.2 mmol)

-

Potassium carbonate (0.91 g, 6.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.09 mmol)

-

Anhydrous o-xylene (140 mL)

-

Distilled water (30 mL)

-

-

Procedure:

-

In a 250 mL round-bottom flask, combine all the solid reagents.

-

Add the o-xylene and distilled water.

-

Stir the mixture and heat to 110 °C for 20 hours under a nitrogen atmosphere.

-

After cooling, perform standard workup and purification to obtain the final product, TPE-C-TP.

-

Applications in Organic Electronics

The primary application of this compound is as a precursor for the synthesis of advanced materials for organic electronic devices, particularly OLEDs. The chrysene core provides a rigid and planar structure with inherent charge-transporting properties. The bromine atoms allow for the facile introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the final material.

Hole Transport Materials (HTMs)

By reacting this compound with electron-donating groups such as arylamines via Buchwald-Hartwig amination, it is possible to synthesize materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport from the anode to the emissive layer in an OLED.

Emissive Materials

As demonstrated with the synthesis of TPE-C-TP, this compound can be used to create highly fluorescent molecules for the emissive layer of OLEDs.[6] The chrysene core can act as a blue-emitting chromophore, and the attached side groups can be used to modify the emission color, improve quantum efficiency, and enhance thermal stability.

Table 3: Performance of an OLED Device Using a TPE-C-TP Derivative[6]

| Device Parameter | Value |

| Emitting Layer | TPA-C-TP (a derivative of TPE-C-TP) |

| EL Peak Wavelength | 439 nm (Deep Blue) |

| External Quantum Efficiency (EQE) | 4.13% |

| CIE Coordinates (x, y) | (0.15, 0.07) |

This data demonstrates the successful application of a material derived from this compound in a high-performance deep-blue OLED.[6]

Safety and Handling

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic electronic materials. Its rigid chrysene core and reactive bromine atoms allow for the creation of a wide range of derivatives with tunable optoelectronic properties. The successful application of its derivatives in high-performance OLEDs highlights its importance in the ongoing development of next-generation display and lighting technologies. Further research into novel derivatives and their applications is expected to continue to expand the utility of this important intermediate.

References

- 1. This compound | C18H10Br2 | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6,12-Dibromochrysene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physical properties, and a detailed synthesis protocol for 6,12-Dibromochrysene. This compound serves as a valuable building block in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).

Molecular Structure and Formula

This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₀Br₂.[1][2][3] Its structure consists of a chrysene core with two bromine atoms substituted at the 6 and 12 positions. This specific substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a key intermediate in the synthesis of novel organic semiconductors.[1][2]

Molecular Formula: C₁₈H₁₀Br₂

Molecular Weight: 386.09 g/mol [3]

IUPAC Name: this compound[1]

CAS Number: 131222-99-6[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 386.09 g/mol | [3] |

| Melting Point | 284 °C | [2][5][6] |

| Boiling Point (Predicted) | 526.8 ± 23.0 °C at 760 mmHg | [4][5][6] |

| Density (Predicted) | 1.722 g/cm³ | [2][4][5][6] |

| Flash Point (Predicted) | 315.3 °C | [4] |

| LogP | 6.67120 | [7] |

| Appearance | White to light yellow powder/crystal | [2][5] |

Experimental Protocol: Synthesis of this compound

This section details a common experimental procedure for the synthesis of this compound from chrysene.

Materials:

-

Chrysene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Toluene

Equipment:

-

500 mL three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 15.16 g (66.4 mmol) of chrysene and 350 mL of carbon tetrachloride.[5][8][9]

-

Bromination: Stir the mixture at room temperature. Slowly add 21 g (131 mmol) of bromine dropwise from the dropping funnel over a period of 100 minutes.[5][8][9]

-

Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain it for 3 hours.[5][8][9]

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the precipitated crystals by filtration.[5][8][9]

-

Purification: Purify the crude product by recrystallization from toluene to obtain pure this compound as white crystals.[5][8][9]

Expected Yield: Approximately 19.5 g (76.1% yield) of this compound.[5][8]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chrysene, 6,?12-?dibromo-(131222-99-6) 1H NMR spectrum [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. This compound | C18H10Br2 | CID 3286225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sunshine-oled.com [sunshine-oled.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 131222-99-6 [amp.chemicalbook.com]

- 9. Chrysene(218-01-9) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 6,12-Dibromochrysene for Scientific Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,12-Dibromochrysene is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from chrysene. Its rigid, planar structure and the presence of reactive bromine atoms at the 6 and 12 positions make it a valuable intermediate in organic synthesis. This guide provides a detailed overview of its chemical properties, synthesis, and primary applications, with a focus on its role in materials science. While not a therapeutic agent itself, its derivatives are explored in various research domains, making an understanding of this precursor molecule essential for professionals in advanced material and chemical synthesis.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for this compound is This compound .[1] It is systematically named by identifying the parent hydrocarbon, chrysene, and indicating the positions of the two bromine substituents.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₀Br₂ | [1][2] |

| Molecular Weight | 386.09 g/mol | [2] |

| CAS Number | 131222-99-6 | [2] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Melting Point | 284 °C | [3][4][5] |

| Boiling Point (Predicted) | 526.8 ± 23.0 °C | [3][5] |

| Density (Predicted) | 1.722 g/cm³ | [3][4][5] |

| Purity | Typically ≥ 99% | [2] |

Spectroscopic Characteristics

While detailed spectral data can vary based on experimental conditions, the following provides an expected profile for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific coupling patterns would be complex due to the fused ring system.

-

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (approximately 110-150 ppm), corresponding to the different carbon environments within the chrysene backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).

-

UV-Vis Spectroscopy: As a polycyclic aromatic hydrocarbon, this compound is expected to exhibit strong ultraviolet-visible absorption with multiple bands, characteristic of π-π* transitions within the conjugated system.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the direct bromination of chrysene. The following protocol is adapted from established procedures.[3]

Materials:

-

Chrysene

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Toluene (for recrystallization)

Procedure:

-

To a 500 mL three-necked flask, add 15.16 g (66.4 mmol) of chrysene and 350 mL of carbon tetrachloride.

-

Stir the mixture at room temperature to achieve a suspension.

-

Slowly add 21 g (131 mmol) of bromine dropwise over a period of 100 minutes.

-

After the addition is complete, raise the temperature of the reaction mixture and heat to reflux for 3 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is then purified by recrystallization from toluene to yield this compound as white crystals.

Applications and Significance

The primary application of this compound is as a key intermediate in the synthesis of advanced organic materials, particularly for organic electronics.

Role in Organic Light-Emitting Diodes (OLEDs)

This compound serves as a foundational building block for the synthesis of more complex molecules used in the emissive and charge-transport layers of OLED devices. The bromine atoms act as versatile synthetic handles, allowing for the attachment of various functional groups through cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This functionalization allows for the fine-tuning of the electronic and photophysical properties of the final materials, such as their emission color, quantum efficiency, and charge mobility.

The workflow for the utilization of this compound in the development of OLED materials is illustrated below.

References

Solubility Profile of 6,12-Dibromochrysene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6,12-Dibromochrysene in organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on the known behavior of the parent compound, chrysene, and other polycyclic aromatic hydrocarbons (PAHs). Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is provided, along with a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers utilizing this compound in their work, enabling them to make informed decisions regarding solvent selection and solution preparation.

Introduction to this compound

This compound is a halogenated derivative of chrysene, a polycyclic aromatic hydrocarbon. The introduction of bromine atoms to the chrysene core can significantly influence its electronic properties, making it a compound of interest in materials science and organic electronics research. Understanding its solubility is a critical first step for its application in solution-processable techniques, as well as for its purification and handling in a laboratory setting.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of such data highlights a gap in the comprehensive physicochemical characterization of this compound. The following table is provided as a template for researchers who may generate such data using the protocol outlined in this guide.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| e.g., Toluene | 25 | Data Not Available | Data Not Available |

| e.g., Chloroform | 25 | Data Not Available | Data Not Available |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available |

| e.g., Tetrahydrofuran | 25 | Data Not Available | Data Not Available |

| e.g., Acetone | 25 | Data Not Available | Data Not Available |

| e.g., Hexane | 25 | Data Not Available | Data Not Available |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its structure and the known solubility of related PAHs.[1][2] Chrysene, the parent compound, is non-polar and exhibits a preference for non-polar organic solvents.[3] The addition of two bromine atoms increases the molecular weight and introduces some polarity, but the molecule remains predominantly non-polar and lipophilic.

-

High Expected Solubility: Aromatic solvents such as toluene and benzene are expected to be effective solvents for this compound. The π-π interactions between the aromatic systems of the solvent and the solute should facilitate dissolution.[1] Chlorinated solvents like chloroform and dichloromethane are also anticipated to be good solvents.[1]

-

Moderate Expected Solubility: Polar aprotic solvents with a significant non-polar character, such as tetrahydrofuran (THF) , may dissolve this compound to a lesser extent.

-

Low to Negligible Expected Solubility: Highly polar solvents, both protic (e.g., methanol, ethanol, water ) and aprotic (e.g., acetonitrile, dimethyl sulfoxide (DMSO) ), are expected to be poor solvents for this compound due to the large, non-polar hydrocarbon backbone.[1] Similarly, non-polar aliphatic hydrocarbons like hexane may also be poor solvents due to the lack of favorable interactions with the aromatic system.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the dissolved solute.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (analytical grade or higher)

-

Scintillation vials or other suitable containers with secure caps

-

Constant temperature shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be visibly more than what is expected to dissolve.

-

-

Solvent Addition:

-

Add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Dilution:

-

Dilute the filtered saturated solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Based on the concentration determined by the analytical instrument and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

References

Discovery and history of chrysene derivatives

An In-depth Technical Guide to the Discovery and History of Chrysene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₂, is a fascinating and historically significant molecule. First isolated from coal tar in the 19th century, its unique four-ring structure has been a subject of interest for chemists and toxicologists for over a century.[1][2] Initially recognized for its presence in the byproducts of incomplete combustion, research into chrysene and its derivatives has unveiled a dual nature: a potent carcinogen and a versatile scaffold for the development of novel materials and potential therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of chrysene derivatives, with a focus on the experimental methodologies and quantitative data relevant to researchers in chemistry and drug development.

Discovery and Early History

Chrysene was first isolated in 1837 by the French chemist Auguste Laurent from the high-boiling fraction of coal tar.[1] The name "chrysene" is derived from the Greek word "chrysos," meaning gold, due to the golden-yellow color of the initial impure crystals.[2] However, it was later discovered that pure chrysene is a colorless solid, and the yellow hue was attributable to impurities, most notably its isomer tetracene, which is notoriously difficult to separate.[2] The correct structure of chrysene, consisting of four fused benzene rings, was not definitively established until the early 20th century through synthetic studies and was later confirmed by X-ray crystallography.[1]

Synthetic Methodologies

The synthesis of chrysene and its derivatives has evolved from classical methods to more sophisticated and regioselective modern techniques.

2.1. Classical Synthetic Routes

One of the earliest and most well-known methods for synthesizing the chrysene core is the Haworth synthesis . This multi-step process typically involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by a series of reduction, cyclization, and aromatization reactions.

Experimental Protocol: A General Haworth Synthesis for Chrysene

A detailed, step-by-step protocol for a specific Haworth synthesis of a chrysene derivative is outlined below. This protocol is a generalized representation and may require optimization for specific substrates.

-

Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene. The reaction mixture is heated, and after completion, it is quenched with acid and ice. The resulting keto-acid is then purified.

-

Clemmensen Reduction: The keto group of the acylated product is reduced to a methylene group using amalgamated zinc and hydrochloric acid. This step yields a substituted butanoic acid.

-

Intramolecular Cyclization: The resulting acid is treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to induce an intramolecular Friedel-Crafts reaction, forming a cyclic ketone.

-

Aromatization: The cyclic ketone is then subjected to a final aromatization step to yield the chrysene core. This can be achieved through various methods, such as dehydrogenation with a catalyst like palladium on carbon at elevated temperatures.

2.2. Modern Synthetic Methods: The Mallory Photocyclization

A significant advancement in the synthesis of chrysene derivatives is the Mallory photocyclization reaction . This photochemical method involves the intramolecular cyclization of a stilbene-type precursor to form a phenanthrene or, in this case, a chrysene ring system. This method is particularly useful for preparing substituted chrysenes with high regioselectivity. A common route to a well-studied derivative, 6-methylchryse, employs this strategy.

Experimental Protocol: Synthesis of 6-Methylchrysene via Mallory Photocyclization

This protocol is divided into two main stages: the synthesis of the stilbenoid precursor via a Wittig reaction and the subsequent photochemical cyclization.

Part 1: Synthesis of the Stilbenoid Precursor ((E/Z)-1-(4-methylstyryl)naphthalene)

-

Wittig Reagent Preparation: In a round-bottom flask, combine (naphthalen-1-ylmethyl)triphenylphosphonium chloride (1.2 equivalents) and 4-methylbenzaldehyde (1.0 equivalent).

-

Reaction Setup: Add dichloromethane (DCM) and a 50% aqueous sodium hydroxide (NaOH) solution. A typical ratio is 10 parts DCM to 1 part 50% NaOH.

-

Reaction Execution: Stir the two-phase mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 1-3 days).

-

Workup and Purification: Transfer the mixture to a separatory funnel and wash with water. Extract the aqueous phase with DCM. Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting oil by flash chromatography (e.g., Petroleum ether/Ethyl acetate: 19/1) to obtain the stilbene precursor as a mixture of E/Z isomers.

Part 2: Photochemical Cyclization to 6-Methylchrysene

-

Reaction Setup: In a photoreactor vessel (e.g., quartz or Pyrex), dissolve the crude stilbenoid precursor from Part 1 in degassed toluene to a concentration of 3-13 mM.

-

Addition of Reagents: Add iodine (1.1 equivalents) and 1,2-epoxybutane to the solution.

-

Photolysis: Flush the vessel with nitrogen and maintain a nitrogen atmosphere. Turn on the stirring and a UV lamp (e.g., a high-pressure mercury lamp) to initiate the reaction.

-

Monitoring and Completion: Monitor the reaction's progress. The disappearance of the purple iodine color is a good indicator of reaction completion, which typically occurs within 2 hours.

-

Workup and Purification: Once complete, turn off the lamp and cool the reactor. The reaction mixture is then worked up by washing with a sodium thiosulfate solution to remove excess iodine, followed by extraction with an organic solvent. The crude product is purified by flash column chromatography (e.g., silica gel with a petroleum ether/ethyl acetate solvent system) and can be further purified by recrystallization to yield 6-methylchrysene as a white solid. This method has been reported to produce 6-methylchrysene in yields of up to 70-88%.[4]

Workflow for the Synthesis of a Chrysene Derivative

Caption: A generalized workflow for the synthesis of a chrysene derivative.

Spectroscopic and Physicochemical Data

The characterization of chrysene derivatives relies heavily on spectroscopic techniques. Below are summarized data for the parent chrysene molecule and its mono-methylated derivatives.

Table 1: Physicochemical Properties of Chrysene

| Property | Value |

| Molecular Formula | C₁₈H₁₂ |

| Molar Mass | 228.29 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 254 °C |

| Boiling Point | 448 °C |

| Solubility in water | Insoluble |

| Fluorescence | Blue under UV light |

Table 2: ¹H and ¹³C NMR Data for Mono-Methylchrysenes in CDCl₃ [5]

| Compound | Position of Methyl | ¹H NMR (δ, ppm) - Methyl | Selected ¹H NMR (δ, ppm) - Aromatic | Selected ¹³C NMR (δ, ppm) - Aromatic |

| 1-Methylchrysene | 1 | 2.76 (s) | 8.70 (d), 8.65 (d), 8.00 (d), 7.85 (d) | 132.3, 131.8, 128.7, 128.6, 127.5, 127.0 |

| 2-Methylchrysene | 2 | 2.59 (s) | 8.72 (d), 8.61 (s), 8.03 (d), 7.72 (d) | 137.2, 131.9, 129.0, 128.6, 127.4, 126.9 |

| 3-Methylchrysene | 3 | 2.62 (s) | 8.75 (d), 8.65 (d), 8.05 (d), 7.75 (s) | 136.9, 132.0, 129.1, 128.6, 127.5, 127.0 |

| 4-Methylchrysene | 4 | 2.80 (s) | 8.80 (d), 8.70 (d), 8.08 (d), 7.80 (d) | 132.1, 131.5, 128.8, 128.5, 127.6, 126.8 |

| 5-Methylchrysene | 5 | 3.12 (s) | 8.85 (d), 8.75 (d), 8.10 (d), 7.90 (d) | 134.5, 131.7, 129.5, 128.7, 127.8, 127.2 |

| 6-Methylchrysene | 6 | 2.85 (s) | 8.78 (d), 8.68 (s), 8.05 (d), 7.88 (d) | 135.0, 132.2, 128.9, 128.7, 127.6, 127.1 |

Table 3: Predicted Mass Spectrometry Fragmentation of 6-Methylchrysene [6]

| Predicted Fragment Ion | m/z (Predicted) | Proposed Neutral Loss(es) | Relative Abundance (Predicted) |

| [M]•+ (Molecular Ion) | 242 | - | High |

| [M-H]⁺ | 241 | H• | Moderate |

| [M-CH₃]⁺ | 227 | CH₃• | Moderate to High |

| [M-2CH₃]⁺ | 212 | 2 x CH₃• | Low |

| [C₁₇H₉]⁺ | 213 | C₂H₅• | Low |

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The rigid, planar, and electron-rich structure of the chrysene core makes it an excellent candidate for applications in organic electronics, particularly as a blue-light emitter in OLEDs. The wide bandgap of chrysene allows for the development of materials that emit in the deep-blue region of the spectrum, which is crucial for high-quality displays and lighting.[7] By attaching various functional groups to the chrysene scaffold, researchers can fine-tune the photophysical properties of these materials.

Table 4: Photophysical Properties of Selected Chrysene Derivatives for OLEDs [7][8][9]

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) (%) | External Quantum Efficiency (EQE) (%) |

| TP-C-TPB | 342-402 | 417-464 | - | 4.02 |

| TPA-C-TPA | 342-402 | 417-464 | - | 4.83 |

| TPA-C-TP | 359 (film) | 444 (film) | 86 (film) | 4.13 |

| TPE-C-TP | 348 (film) | 471 (film) | 78 (film) | - |

| BPCC | - | - | - | 4.9 |

Biological Activity and Toxicological Profile

The biological activity of chrysene and its derivatives is a double-edged sword. While some derivatives show promise as therapeutic agents, the parent compound and many of its metabolites are known carcinogens.

5.1. Carcinogenicity and the Diol Epoxide Pathway

Chrysene itself is classified as a probable human carcinogen.[4] Its carcinogenicity is primarily attributed to its metabolic activation into highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The key metabolic pathway is the formation of a diol epoxide .

Caption: The metabolic activation of chrysene to its ultimate carcinogenic diol epoxide.

5.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of chrysene and many other PAHs is also mediated through the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor. Upon binding to chrysene or its metabolites, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1). While this is a detoxification pathway, the increased production of these enzymes can also enhance the metabolic activation of chrysene to its carcinogenic diol epoxide, creating a feedback loop that can exacerbate its toxicity.

Caption: The activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by chrysene.

Potential as Therapeutic Agents

Despite the carcinogenicity of the parent compound, the rigid chrysene scaffold has been explored for the development of novel anticancer agents. By modifying the chrysene core with various functional groups, researchers aim to design molecules that can selectively target cancer cells while minimizing toxicity to healthy cells.

Table 5: In Vitro Anticancer Activity of Selected Chrysene Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chrysene Derivative A | HT-29 (Colon) | Data not available in reviewed sources | [3] |

| Chrysene Derivative B | MCF-7 (Breast) | Data not available in reviewed sources | [3] |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of chrysene derivatives involves a battery of in vitro assays to determine their mutagenic and carcinogenic potential, as well as their efficacy as potential therapeutic agents.

7.1. Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in their growth medium). The test measures the ability of a chemical to cause a reverse mutation that allows the bacteria to synthesize their own histidine and grow on a histidine-free medium.

Experimental Protocol: A General Ames Test

-

Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Metabolic Activation (S9 Mix): Since many chemicals, including chrysene, are not mutagenic themselves but become so after metabolism, the test is often performed in the presence of a liver extract (S9 fraction) from rats or hamsters. The S9 mix contains enzymes that can metabolically activate the test compound.

-

Exposure: The bacterial strains are exposed to various concentrations of the chrysene derivative, both with and without the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

7.2. Cell Transformation Assay for Carcinogenicity

The cell transformation assay (CTA) is an in vitro method to assess the carcinogenic potential of a chemical. It measures the ability of a compound to induce morphological changes in cultured cells that are characteristic of a tumorigenic phenotype.

Experimental Protocol: A General Cell Transformation Assay

-

Cell Line Selection: Commonly used cell lines include BALB/c 3T3 mouse fibroblasts or Syrian hamster embryo (SHE) cells.

-

Exposure: The cells are exposed to the chrysene derivative at various concentrations for a specific period.

-

Culture: The cells are then cultured for several weeks, with regular changes of the culture medium.

-

Scoring: The cell cultures are examined for the formation of "foci," which are dense, multi-layered clusters of cells that have lost their normal contact inhibition of growth. These foci are indicative of cell transformation.

-

Confirmation: Cells from the transformed foci can be isolated and tested for their ability to form tumors when injected into immunosuppressed animals, confirming their tumorigenic potential.

Workflow for the Biological Evaluation of a Chrysene Derivative

Caption: A generalized workflow for the biological evaluation of a chrysene derivative.

Conclusion

The journey of chrysene from a yellow impurity in coal tar to a molecule of significant interest in materials science and medicine is a testament to the continuous evolution of chemical and biological research. While the inherent carcinogenicity of the chrysene core presents a significant challenge, it also provides a unique opportunity to study the mechanisms of chemical carcinogenesis. Furthermore, the rigid and tunable electronic structure of chrysene derivatives has established them as promising candidates for advanced materials, particularly in the field of organic electronics. The future of chrysene research will likely focus on the development of novel synthetic methodologies to create derivatives with tailored properties, a deeper understanding of their structure-activity relationships, and the rational design of chrysene-based compounds with enhanced therapeutic potential and minimal toxicity.

References

- 1. acgpubs.org [acgpubs.org]

- 2. 6-Methylchrysene | C19H14 | CID 15564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly efficient emitters of ultra-deep-blue light made from chrysene chromophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 6,12-Dibromochrysene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for 6,12-Dibromochrysene (CAS No. 131222-99-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀Br₂ | PubChem[1] |

| Molecular Weight | 386.09 g/mol | Tokyo Chemical Industry[2] |

| Appearance | White to Light yellow powder to crystal | Tokyo Chemical Industry[2] |

| Melting Point | 284 °C | ChemicalBook[3], Tokyo Chemical Industry[2] |

| Boiling Point | 526.8±23.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.722 g/cm³ | ChemicalBook[3] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | ChemicalBook[3], Tokyo Chemical Industry[2] |

Health and Safety Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and long-term aquatic toxicity.[1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life[1][2] |

GHS Pictogram:

-

Warning [1]

Signal Word:

-

Warning [1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Toxicological Information

Currently, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not publicly available in the reviewed sources. The classification of "Harmful if swallowed" is based on aggregated data from notifications to the ECHA C&L Inventory.[1] The toxicological properties have not been thoroughly investigated.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, seek immediate medical assistance. Clean mouth with water. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Inhalation | Remove from exposure to fresh air. If not breathing, give artificial respiration. Get medical attention. |

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial to minimize risk.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. Keep away from open flames, hot surfaces, and sources of ignition.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Do not let this chemical enter the environment.

Experimental Protocols

Detailed experimental protocols for the determination of the health and safety data for this compound are not available in the public domain. The GHS classifications are derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA), but the specific study details are not provided in the aggregated summaries.[1]

Visualizations

Due to the limited toxicological data, a signaling pathway diagram cannot be constructed. However, the logical relationship for the hazard classification of this compound is presented below.

Caption: Hazard classification workflow for this compound.

References

A Technical Guide to the Thermal Stability of 6,12-Dibromochrysene

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Thermal Properties

A summary of the known physical properties of 6,12-Dibromochrysene and its parent compound, chrysene, is presented below. This data serves as a baseline for understanding the compound's general characteristics.

| Property | This compound | Chrysene |

| Molecular Formula | C₁₈H₁₀Br₂ | C₁₈H₁₂ |

| Molecular Weight | 386.08 g/mol | 228.29 g/mol |

| Appearance | White to light yellow powder/crystal | White solid |

| Melting Point (°C) | 284 | 254 |

| Boiling Point (°C) | 526.8 (Predicted) | 448 |

| Density (g/cm³) | 1.722 | 1.274 |

Anticipated Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is a critical parameter for its application in electronic devices, where it may be subjected to elevated temperatures during fabrication and operation. For this compound, its high melting point of 284°C suggests a relatively stable molecular structure.

The introduction of two bromine atoms to the chrysene backbone is expected to influence its thermal decomposition pathway. Based on studies of other brominated aromatic compounds, the C-Br bond is typically the weakest point in the molecule and is likely to be the initial site of thermal degradation. The decomposition of brominated flame retardants often proceeds through the release of bromine radicals, which can then participate in subsequent decomposition reactions. It is therefore anticipated that the thermal decomposition of this compound would initiate with the cleavage of the carbon-bromine bonds.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal degradation.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the mass loss as a function of temperature.

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition (Td) is determined from the point of significant mass loss.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or decomposition before the primary thermal events.

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 350°C at a heating rate of 10°C/min.

-

Cool from 350°C to 30°C at a rate of 10°C/min.

-

Ramp from 30°C to 350°C at a heating rate of 10°C/min (second heating cycle).

-

-

Data Collection: Record the heat flow as a function of temperature.

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The glass transition temperature (Tg), if present, will appear as a step-change in the baseline of the heat flow curve.

-

The enthalpy of fusion (ΔHm) can be calculated by integrating the area under the melting peak.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the potential decomposition pathway, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols: 6,12-Dibromochrysene as a Versatile Intermediate for High-Performance OLED Emitters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6,12-dibromochrysene as a key intermediate in the synthesis of advanced organic light-emitting diode (OLED) materials. The focus is on the synthesis of blue-emitting materials, which are critical components for full-color displays and solid-state lighting.

Introduction

Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their high thermal stability and excellent photoluminescent properties, making them promising candidates for OLED applications.[1][2] In particular, functionalization at the 6 and 12 positions of the chrysene core allows for the tuning of the material's electronic and optical properties to achieve desired emission colors and device performance. This compound serves as a versatile precursor, enabling the introduction of various aryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This approach facilitates the synthesis of novel emitters with high quantum yields and color purity, particularly in the deep-blue region of the spectrum.

Data Presentation

The following tables summarize the key performance data of OLED materials derived from this compound and related chrysene derivatives.

Table 1: Photophysical Properties of Chrysene Derivatives

| Compound Name | Abbreviation | Max. Emission (Solution) | Max. Emission (Film) | PLQY (Solution) | PLQY (Film) |

| 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline | TPA-C-TP | 435 nm | 444 nm | 91% | 86% |

| 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene | TPE-C-TP | 369 nm | 471 nm | 0.1% | 78% |

PLQY: Photoluminescence Quantum Yield[2][3]

Table 2: Electroluminescence Performance of Non-Doped OLEDs

| Emitter | Abbreviation | CIE Coordinates (x, y) | Max. Wavelength | External Quantum Efficiency (EQE) |

| TPA-C-TP | TPA-C-TP | (0.15, 0.07) | 439 nm | 4.13% |

| 6,12-bis(9-phenyl-9H-carbazol-3-yl)chrysene | BPCC | (0.16, 0.08) | - | - |

CIE: Commission Internationale de l'Eclairage[1][3]

Table 3: Thermal and Electrochemical Properties

| Compound | Abbreviation | Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | HOMO Level | LUMO Level |

| TPA-C-TP | TPA-C-TP | > 460 °C | - | - | - |

| TPE-C-TP | TPE-C-TP | > 460 °C | - | - | - |

| BPCC | BPCC | - | 181 °C | - | - |

Experimental Protocols

Protocol 1: Synthesis of 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) via Suzuki Coupling

This protocol details the synthesis of a blue-emitting chrysene derivative using this compound as the starting material. The synthesis involves a sequential Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

[1,1':3',1''-Terphenyl]-5'-ylboronic acid

-

4-(dibenzo[b,d]furan-4-yl)-N,N-diphenylaniline

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Anhydrous o-xylene

-

Distilled water

-

Chloroform

-

Hexane

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 6-bromo-12-([1,1':3',1''-terphenyl]-5'-yl)chrysene

-

To a 500 mL round-bottom flask, add this compound (2 g, 5.1 mmol), [1,1':3',1''-terphenyl]-5'-ylboronic acid (1.4 g, 5.1 mmol), potassium carbonate (2.1 g, 15.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 g, 0.26 mmol).

-

Add 200 mL of anhydrous o-xylene and 40 mL of distilled water to the flask.

-

Stir the reaction mixture and heat to 110 °C for 20 hours under a nitrogen atmosphere.

-

After cooling to room temperature, perform an extraction using chloroform and water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a chloroform:hexane (1:4) eluent to yield a white solid.

Step 2: Synthesis of 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP)

-

In a 500 mL round-bottom flask, combine the product from Step 1, 4-(dibenzo[b,d]furan-4-yl)-N,N-diphenylaniline boronic acid derivative, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0) in a similar molar ratio as Step 1.

-

Add anhydrous o-xylene and distilled water.

-

Stir the mixture and heat at 110 °C for 20 hours under a nitrogen atmosphere.

-

Follow the same workup and purification procedure as in Step 1.

Protocol 2: Fabrication of a Non-Doped OLED Device

This protocol describes the general procedure for fabricating a multilayer OLED device using the synthesized chrysene derivative as the emitting layer.

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Hole injection layer (HIL) material (e.g., HAT-CN)

-

Hole transport layer (HTL) material (e.g., NPB)

-

Emitting layer (EML) material (e.g., TPA-C-TP)

-

Electron transport layer (ETL) material (e.g., TPBi)

-

Electron injection layer (EIL) material (e.g., LiF)

-

Aluminum (Al) for the cathode

-

High-vacuum thermal evaporation system

Procedure:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Sequentially deposit the organic layers and the cathode under a high vacuum (< 10⁻⁶ Torr). The typical layer structure and thicknesses are as follows:

-

HIL (e.g., HAT-CN, 10 nm)

-

HTL (e.g., NPB, 40 nm)

-

EML (e.g., TPA-C-TP, 20 nm)

-

ETL (e.g., TPBi, 40 nm)

-

EIL (e.g., LiF, 1 nm)

-

Cathode (Al, 100 nm)

-

-

The deposition rates for the organic materials are typically 0.5-1.0 Å/s, for LiF is 0.1 Å/s, and for Al is 2.0 Å/s.

-

Encapsulate the fabricated devices in a nitrogen-filled glove box to prevent degradation from moisture and oxygen.

Visualizations

Caption: Synthetic pathway for a blue OLED emitter from this compound.

Caption: Workflow for the fabrication of a non-doped OLED device.

References

Application Notes and Protocols for 6,12-Dibromochrysene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,12-Dibromochrysene is a versatile building block in the synthesis of advanced materials for organic electronics. Its rigid, planar chrysene core provides a robust platform for the development of high-performance organic semiconductors. The strategic placement of bromine atoms at the 6 and 12 positions allows for facile functionalization through various cross-coupling reactions, enabling the tuning of electronic and photophysical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Applications in Organic Electronics

The chrysene scaffold is an attractive component for organic electronic materials due to its inherent charge-transporting capabilities and high thermal stability. By replacing the bromine atoms of this compound with various aromatic or alkynyl moieties, researchers can synthesize a range of materials with tailored properties for specific applications.

-

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are promising candidates for emissive and host materials in OLEDs. Functionalization with bulky aromatic side groups can prevent intermolecular packing, leading to high photoluminescence quantum yields (PLQY) in the solid state. For instance, attaching triphenylamine (TPA) or diphenylamine (DPA) moieties can enhance hole injection and transport properties while providing the necessary steric hindrance to minimize concentration quenching.

-

Organic Field-Effect Transistors (OFETs): The planar structure of the chrysene core facilitates π-π stacking, which is crucial for efficient charge transport in OFETs. The introduction of various substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the charge carrier mobility and the type of charge transport (p-type, n-type, or ambipolar).

Quantitative Performance Data

The performance of organic electronic devices is highly dependent on the molecular structure of the active materials. The following tables summarize key performance metrics for representative devices fabricated using derivatives of chrysene.

Table 1: Performance of OLEDs based on 6,12-Diarylchrysene Derivatives

| Emitting Material | Host Material | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| TPA-C-TPA¹ | - | 2.49 | 4.26 | (0.15, 0.06) |

| TPA-C-DPA¹ | - | 2.28 | 3.52 | (0.14, 0.06) |

¹Data from a study on blue emitting materials where TPA-C-TPA is 4,4'-(chrysene-6,12-diyl)bis(N,N-diphenylaniline) and TPA-C-DPA is 12-(4-(diphenylamino)phenyl)-N,N-diphenylchrysen-6-amine.

Table 2: Performance of OFETs based on Chrysene Derivatives

| Active Material | Mobility (cm²/Vs) | On/Off Ratio |

| 2,8-Diphenylchrysene (Ph-CR)² | 4.1 x 10⁻² | 10⁵ |

| 2,8-Dioctylchrysene (C8-CR)² | < 10⁻³ | ~10⁴ |

| 2,8-Dinaphthylchrysene (Nap-CR)² | ~10⁻³ | ~10⁴ |

²Data for 2,8-disubstituted chrysenes, serving as a proxy for 6,12-disubstituted isomers. Performance is for p-channel FET characteristics.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the fabrication of organic electronic devices are provided below.

Protocol 1: Synthesis of 6,12-Diarylchrysene via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Potassium carbonate (K₂CO₃, 4 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) to the flask under the inert atmosphere.

-

Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 ratio) to the flask via syringe. The reaction mixture should be stirred vigorously.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6,12-diarylchrysene.

Protocol 2: Synthesis of 6,12-Bis(alkynyl)chrysene via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Triethylamine (anhydrous)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and the terminal alkyne (2.5 equivalents).

-

Solvent and Base: Add anhydrous toluene and anhydrous triethylamine. The triethylamine acts as both the base and a solvent.

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (10 mol%) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the amine salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the 6,12-bis(alkynyl)chrysene derivative.

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a typical multilayer OLED using thermal evaporation.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., MoO₃)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material (6,12-diarylchrysene derivative)

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Aluminum (for cathode)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Layer Deposition: In a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr), deposit the following layers sequentially:

-

HIL: ~10 nm of MoO₃

-

HTL: ~40 nm of NPB

-

EML: ~20 nm of the 6,12-diarylchrysene derivative

-

ETL: ~30 nm of Alq₃

-

EIL: ~1 nm of LiF

-

-

Cathode Deposition: Deposit a ~100 nm thick layer of aluminum through a shadow mask to define the cathode and the active area of the device.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol details the fabrication of an OFET using a this compound derivative as the active semiconductor layer.

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

This compound derivative

-

Solvent for semiconductor deposition (e.g., chloroform, toluene)

-

Gold (for source and drain electrodes)

-

Shadow mask

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

-

Semiconductor Deposition: Deposit the this compound derivative onto the SiO₂ surface. This can be done by:

-

Solution-Shearing or Spin-Coating: Dissolve the organic semiconductor in a suitable solvent and deposit it onto the substrate. Anneal the film to improve crystallinity.

-

Thermal Evaporation: Heat the organic semiconductor in a vacuum chamber to deposit a thin film onto the substrate held at a specific temperature.

-

-

Electrode Deposition: Deposit the gold source and drain electrodes (~50 nm thick) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.

-

Characterization: Characterize the electrical properties of the OFET in a probe station under ambient or inert conditions.

Visualizations

Caption: Synthetic workflow for 6,12-diarylchrysene via Suzuki coupling.

Caption: Workflow for the fabrication of a multilayer OLED device.

Caption: Logical flow for bottom-gate, top-contact OFET fabrication.

References

Application Notes and Protocols for the Synthesis of Hole Transport Materials from 6,12-Dibromochrysene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel hole transport materials (HTMs) utilizing 6,12-dibromochrysene as a versatile starting scaffold. The chrysene core, a polycyclic aromatic hydrocarbon, offers a rigid and planar structure, which is advantageous for achieving high charge carrier mobility. Functionalization at the 6 and 12 positions allows for the tuning of optoelectronic properties to optimize performance in organic electronic devices, particularly perovskite solar cells (PSCs).

Introduction to Chrysene-Based Hole Transport Materials

Chrysene is a promising building block for organic electronic materials due to its inherent photophysical and charge-transporting properties.[1] By strategically introducing electron-donating moieties at the 6 and 12 positions of the chrysene core, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance solubility, and improve the morphological stability of the resulting thin films. These are critical parameters for efficient hole extraction and transport from the perovskite absorber layer to the electrode in a solar cell.[1]

This document outlines synthetic strategies for two classes of chrysene-based HTMs derived from this compound:

-

6,12-Di(thiophen-2-yl)chrysene (Th-Ch-Th): Synthesized via a Suzuki cross-coupling reaction, this material incorporates thiophene units, which are known to promote intermolecular π-π stacking and facilitate charge transport.

-

6,12-Bis(N,N-di(4-methoxyphenyl)amino)chrysene (MeO-TPA-Ch-TPA-MeO): Prepared through a Buchwald-Hartwig amination, this HTM features triphenylamine moieties, which are widely used in high-performance HTMs for their excellent hole-transporting capabilities and ability to form stable amorphous films.

Data Presentation: Performance of Chrysene-Based Hole Transport Materials

The following tables summarize the key performance parameters of representative chrysene-based HTMs. While a direct synthesis from this compound is proposed in the protocols, the data presented here is from closely related, high-performing chrysene-based azahelicene HTMs (DA6-BMCA and BA7-BMCA) and a 6,12-disubstituted chrysene derivative (BPCC) to provide a benchmark for expected performance.

Table 1: Optoelectronic and Thermal Properties of Chrysene-Based HTMs

| Material ID | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |

| DA6-BMCA | -5.08[1] | - | - | 195 | 490 |

| BA7-BMCA | -5.09[1] | - | - | 180 | 472 |

| BPCC | -5.73[2] | -2.54[2] | 3.19 | 181[2] | - |

Table 2: Device Performance of Perovskite Solar Cells with Chrysene-Based HTMs

| HTM | Hole Mobility (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| DA6-BMCA | 4.82 x 10⁻⁵[1] | 20.2[1] | 1.11[1] | 24.5[1] | 74.3[1] |

| BA7-BMCA | 3.03 x 10⁻⁵[1] | 19.4[1] | 1.09[1] | 24.5[1] | 72.4[1] |

Experimental Protocols

General Considerations